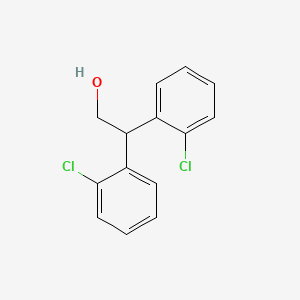

2,2-Bis(2-chlorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12Cl2O |

|---|---|

Molecular Weight |

267.1 g/mol |

IUPAC Name |

2,2-bis(2-chlorophenyl)ethanol |

InChI |

InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-10(13)12(9-17)11-6-2-4-8-14(11)16/h1-8,12,17H,9H2 |

InChI Key |

UZCWUAODZOJPLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)C2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,2 Bis 2 Chlorophenyl Ethan 1 Ol

Direct Construction Approaches to the Ethan-1-ol Core

Direct construction methods are pivotal in synthesizing the foundational ethan-1-ol backbone of the molecule. These strategies primarily involve the reduction of carbonyl precursors and the formation of carbon-carbon bonds.

Reductive Methodologies for Carbonyl Precursors (e.g., from 2,2-Bis(2-chlorophenyl)ethanone)

A primary route for synthesizing 2,2-bis(2-chlorophenyl)ethan-1-ol is through the reduction of its corresponding ketone precursor, 2,2-bis(2-chlorophenyl)ethanone. This transformation is commonly achieved using reducing agents. One prevalent method employs sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent like methanol (B129727) or ethanol (B145695). evitachem.com This reaction is typically conducted under mild, room temperature conditions to efficiently yield the desired alcohol. evitachem.com

The reduction of related α-haloacetophenones has also been studied, providing insights into similar reductive processes. For instance, the reduction of 2-chloroacetophenone (B165298) can yield 2-chloro-1-phenylethanol (B167369) through hydride transfer. dss.go.th This highlights the general applicability of hydride-based reducing agents for converting α-substituted ketones to their corresponding alcohols.

| Precursor | Reducing Agent | Solvent | Conditions | Product |

| 2,2-Bis(2-chlorophenyl)ethanone | Sodium Borohydride | Methanol or Ethanol | Room Temperature | This compound |

Carbon-Carbon Bond Formation Reactions (e.g., Grignard or organolithium additions to chlorinated aromatic aldehydes or ketones)

Carbon-carbon bond formation reactions are fundamental in constructing the diarylethanol skeleton. Grignard reagents, which are organomagnesium halides (R-Mg-X), are particularly effective for this purpose. leah4sci.com They act as potent nucleophiles, adding to the carbonyl group of aldehydes and ketones. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a potential pathway involves the reaction of a Grignard reagent derived from 2-chlorobenzyl chloride with 2-chlorobenzaldehyde. The Grignard reagent, acting as a source of a carbanion, would attack the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate would yield the target alcohol. libretexts.org The reaction must be carried out in an ether solvent, which stabilizes the Grignard reagent. leah4sci.com

Similarly, organolithium reagents can be employed. These reagents are highly reactive and can add to carbonyl compounds to form alcohols. The choice between Grignard and organolithium reagents can depend on factors such as reactivity and the presence of other functional groups.

Precursor-Based Synthesis Pathways

These strategies involve the use of readily available precursors that are sequentially or directly converted into the target molecule.

Utilization of 2-Chlorobenzaldehyde Derivatives in Sequential or One-Pot Reactions

2-Chlorobenzaldehyde is a key starting material for the synthesis of this compound. evitachem.comwikipedia.org It can be produced by the hydrolysis of 2-chlorobenzal chloride. wikipedia.org Various synthetic methods utilize this aldehyde. For instance, a reaction could involve the initial formation of a cyanohydrin from 2-chlorobenzaldehyde, followed by reaction with a 2-chlorophenyl Grignard reagent and subsequent hydrolysis and reduction steps.

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer an efficient approach. A plausible one-pot synthesis could involve the in-situ generation of a 2-chlorophenyl organometallic reagent which then reacts with 2-chlorobenzaldehyde.

Strategies for Diarylalkane Skeleton Formation and Subsequent Functionalization

Another approach involves first constructing the diarylalkane skeleton and then introducing the hydroxyl group. For a similar compound, 1,1-bis(4-chlorophenyl)ethanol, a method has been described where phenyl magnesium bromide is reacted with acetophenone (B1666503) to form 1,1-diphenylethanol. rdd.edu.iq This product is then chlorinated to yield the final bis(chlorophenyl)ethanol. rdd.edu.iq A parallel strategy for the 2-chloro isomer could involve reacting 2-chlorophenylmagnesium bromide with 2-chloroacetophenone.

Alternatively, the synthesis of 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol (Dicofol) from chloral (B1216628) and chlorobenzene (B131634) provides a template for building diaryl structures. google.comgoogle.com This process involves the condensation of chloral with chlorobenzene in the presence of sulfuric acid. google.com While this specific reaction leads to a trichloroethanol derivative, the fundamental principle of condensing a carbonyl compound with an aromatic ring can be adapted. Subsequent chemical modifications would be necessary to arrive at this compound.

Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers of chiral alcohols is of great interest, particularly for pharmaceutical applications. Asymmetric synthesis of related chiral halohydrins has been successfully achieved. For example, the asymmetric reduction of 2-chloro-1-(m-chlorophenyl)ethanone using Geotrichum candidum produced the corresponding (R)-alcohol with high enantiomeric excess (98% ee) and yield (94%). researchgate.net Lipase-catalyzed resolutions have also been employed to separate enantiomers of similar compounds. researchgate.net

Biocatalytic methods, such as using whole-cell biotransformations, have proven effective for the enantioselective reduction of prochiral ketones. For instance, Lactobacillus curvatus has been used for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol with excellent enantiomeric excess (>99%). researchgate.net These biocatalytic approaches, which often operate under mild and environmentally friendly conditions, represent a powerful strategy for obtaining enantiopure forms of this compound. researchgate.net

| Method | Catalyst/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Reduction | Geotrichum candidum | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% |

| Bioreduction | Lactobacillus curvatus | 1-(2-chlorophenyl)ethanone | (S)-1-(2-chlorophenyl)ethanol | >99% |

Biocatalytic Resolution and Asymmetric Reduction Approaches

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and high enantioselectivity. For the synthesis of chiral alcohols like this compound, enzymes such as lipases and carbonyl reductases are of particular interest. While direct biocatalytic synthesis of the target compound is not widely reported, the asymmetric reduction of analogous α-haloacetophenones provides a strong precedent for this approach.

A notable example is the use of secondary alcohol dehydrogenases (SADHs) for the asymmetric reduction of prochiral ketones. Research on TeSADH, an alcohol dehydrogenase from the thermophilic bacterium Thermoanaerobacter ethanolicus, has demonstrated its utility in producing enantiopure 2-halo-1-arylethanols. Through protein engineering, mutants of TeSADH have been developed that exhibit high enantioselectivity for the reduction of various α-haloacetophenones.

For instance, the asymmetric reduction of 2-chloro-1-(4'-chlorophenyl)ethanone using specific TeSADH mutants can yield the corresponding (R)- or (S)-alcohols with excellent enantiomeric excess (>99% ee). nii.ac.jp The choice of mutant dictates the stereochemical outcome, with some mutants following the Prelog rule to give the (S)-alcohol, while others provide the anti-Prelog (R)-product. This enantiocomplementarity is a significant advantage of biocatalytic methods.

The general scheme for such a reduction involves the enzymatic transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The high degree of stereocontrol arises from the specific binding of the substrate within the chiral active site of the enzyme.

Table 1: Asymmetric Reduction of an Analogous α-Haloacetophenone using TeSADH Mutants

| Substrate | Biocatalyst (TeSADH Mutant) | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |

| 2-chloro-1-(4'-chlorophenyl)ethanone | I86A | (R) | >99% | Moderate |

| 2-chloro-1-(4'-chlorophenyl)ethanone | A85G/I86A/C295A | (R) | >99% | Low |

| 2-chloro-1-(4'-chlorophenyl)ethanone | ΔP84/A85G | (S) | >99% | Low |

Data is illustrative of the potential of biocatalytic reduction for structurally related compounds. nii.ac.jp

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis Routes

In addition to biocatalysis, organocatalysis and metal-catalyzed asymmetric synthesis represent major pillars of modern synthetic chemistry. These methods offer alternative and often complementary approaches to creating chiral centers with high fidelity.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral alcohols, organocatalytic transfer hydrogenation is a promising strategy. While a direct application to this compound is not prominent in the literature, the asymmetric transfer hydrogenation of 1,1-diarylalkenes to produce chiral 1,1-diarylethanes demonstrates the potential of this methodology. nih.gov This type of reaction, often catalyzed by a chiral phosphoric acid or a derivative, involves the transfer of hydrogen from a hydrogen donor, such as a Hantzsch ester, to the prochiral substrate. The catalyst creates a chiral environment that directs the approach of the hydride, leading to the formation of one enantiomer in excess.

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis is a cornerstone of organic synthesis, and its application to asymmetric reactions is extensive. Chiral ligands coordinated to a metal center can induce high levels of enantioselectivity in a variety of transformations. For a molecule like this compound, a plausible metal-catalyzed approach would be the asymmetric addition of a nucleophile to a suitable precursor.

For example, the asymmetric addition of an organometallic reagent (e.g., a Grignard reagent or an organozinc reagent) to 2,2-bis(2-chlorophenyl)acetaldehyde could, in principle, be catalyzed by a chiral metal complex. The challenge lies in the development of a catalyst system that is both highly active and enantioselective for this specific substrate.

Another relevant area of research is the catalytic asymmetric synthesis of 1,2-diols, which are structurally related to the target molecule. researchgate.net These methods often employ chiral catalysts based on metals like rhodium, ruthenium, or iridium to achieve high diastereo- and enantioselectivity.

Optimization of Reaction Conditions and Yields in Academic Synthesis Research

The successful synthesis of a target molecule, particularly on a preparative scale, hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and waste. In academic research, this often involves a systematic study of various reaction parameters.

For a hypothetical synthesis of this compound via a Grignard reaction between a 2-chlorophenylmagnesium halide and 2-(2-chlorophenyl)acetaldehyde, several factors would need to be optimized.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact the solubility of reagents, the stability of intermediates, and the reaction rate. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions, but their specific choice and purity can be critical.

Temperature: Grignard reactions are often initiated at room temperature or with gentle heating, but low temperatures may be required to control the exothermicity and improve selectivity, especially with sensitive substrates.

Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the aldehyde is a crucial parameter. A slight excess of the Grignard reagent is typically used to ensure complete conversion of the aldehyde.

Addition Rate: Slow, controlled addition of one reagent to the other can help to manage the reaction exotherm and prevent the formation of side products.

Presence of Additives: In some cases, additives can enhance the reactivity or selectivity of a reaction. For example, the use of cerium(III) chloride (the Luche reduction conditions, though more relevant for reducing ketones in the presence of aldehydes) or other Lewis acids can sometimes improve the outcome of nucleophilic additions.

Table 2: Illustrative Optimization of a Grignard-type Reaction

| Entry | Solvent | Temperature (°C) | Equivalents of Grignard Reagent | Yield (%) |

| 1 | Diethyl Ether | 25 | 1.1 | 65 |

| 2 | THF | 25 | 1.1 | 72 |

| 3 | THF | 0 | 1.1 | 78 |

| 4 | THF | 0 | 1.5 | 85 |

| 5 | Diethyl Ether | 0 | 1.5 | 81 |

This table represents a hypothetical optimization study for a reaction analogous to the synthesis of this compound and does not reflect actual experimental data for this specific compound.

The optimization process is iterative, with the results of one experiment informing the design of the next. The ultimate goal is to identify a set of conditions that provides the desired product in a high, reproducible yield with a purity profile suitable for its intended application.

Chemical Reactivity and Mechanistic Studies of 2,2 Bis 2 Chlorophenyl Ethan 1 Ol

Reaction Pathways Involving the Hydroxyl Functional Group

The primary alcohol group (-CH₂OH) is a key site for various chemical transformations, including derivatization and oxidation.

The hydroxyl group can be readily converted into ether and ester functionalities through nucleophilic substitution reactions.

Ether Synthesis: The formation of ethers from 2,2-bis(2-chlorophenyl)ethan-1-ol would typically proceed via the Williamson ether synthesis. wikipedia.orgjk-sci.commasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide. wikipedia.orgjk-sci.commasterorganicchemistry.com

General Reaction Scheme for Williamson Ether Synthesis

| Reactants | Reagents | Product | Reaction Type |

| This compound, Alkyl Halide (R-X) | Strong Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) | 2,2-Bis(2-chlorophenyl)ethyl ether (R-O-CH₂-CH(C₆H₄Cl)₂) | Sₙ2 |

This table illustrates the expected reactants, reagents, and products for the Williamson ether synthesis of the target compound based on established chemical principles.

The reaction is most efficient with primary alkyl halides to minimize competing elimination reactions. wikipedia.orgjk-sci.com The use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is standard. jk-sci.commasterorganicchemistry.comorganic-synthesis.com

Ester Synthesis: Esterification of this compound can be achieved through several methods, most commonly the Fischer-Speier esterification. wikipedia.orglibretexts.orgorganic-chemistry.org This acid-catalyzed reaction involves the condensation of the alcohol with a carboxylic acid. wikipedia.orglibretexts.orgorganic-chemistry.org

General Reaction Scheme for Fischer-Speier Esterification

| Reactants | Reagents | Product | Reaction Type |

| This compound, Carboxylic Acid (R-COOH) | Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | 2,2-Bis(2-chlorophenyl)ethyl ester (R-COO-CH₂-CH(C₆H₄Cl)₂) | Acyl Substitution |

This table outlines the expected components for the Fischer-Speier esterification of the target compound based on general organic chemistry knowledge.

The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.orgwikipedia.orglibretexts.orgorganicchemistrytutor.com

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. wikipedia.orglibretexts.orgmasterorganicchemistry.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be suitable for this transformation. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol to a carboxylic acid. organic-chemistry.orgorganicchemistrytutor.comwikipedia.orgyoutube.com The Jones oxidation, which uses chromic acid (formed in situ from chromium trioxide and sulfuric acid in acetone), is a classic method for this conversion. organic-chemistry.orgorganicchemistrytutor.comwikipedia.orgyoutube.com The reaction proceeds through an aldehyde intermediate which is then further oxidized. organic-chemistry.orgwikipedia.org

Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 2,2-Bis(2-chlorophenyl)acetaldehyde |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2,2-Bis(2-chlorophenyl)acetic acid |

This table summarizes the expected oxidation products based on the choice of oxidizing agent.

Transformations of the Chlorophenyl Moieties

The two o-chlorophenyl rings are susceptible to reactions typical of halogenated aromatic compounds.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the aromatic rings are generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups at the ortho or para positions. Given the presence of the electron-donating alkyl substituent, nucleophilic aromatic substitution on the chlorophenyl rings of this compound is expected to be difficult under standard conditions. However, under forcing conditions or with the use of specific catalysts like copper (Ullmann condensation), substitution of the chlorine atoms may be possible. wikipedia.orgorganic-chemistry.orgresearchgate.net

Electrophilic Aromatic Substitution (EAS): The chlorophenyl rings can undergo electrophilic aromatic substitution. The chloro group is a deactivating, ortho-, para-director, while the alkyl substituent is an activating, ortho-, para-director. The combined effect of these groups would direct incoming electrophiles to the positions ortho and para to the alkyl group and meta to the chloro group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The steric hindrance from the bulky 2,2-bis(ethan-1-ol) substituent and the existing chloro group would likely influence the regioselectivity of these reactions.

Halogen Exchange: While not extensively studied for this specific compound, halogen exchange reactions on aryl chlorides are known, often requiring specific catalysts or harsh conditions.

Dehalogenation: The removal of chlorine atoms from chlorinated aromatic compounds is a well-studied area, particularly in the context of environmental remediation of pollutants like polychlorinated biphenyls (PCBs), which share structural similarities with the target compound. nih.govnih.govindustrialmaintenanceproducts.netoup.comrsc.orgacs.orgresearchgate.netoup.comrsc.org Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation with metals like palladium or nickel, and microbial degradation under anaerobic conditions. nih.govnih.govindustrialmaintenanceproducts.netrsc.orgacs.org These processes typically involve the replacement of a chlorine atom with a hydrogen atom. industrialmaintenanceproducts.net

Cleavage and Rearrangement Reactions of the Carbon Backbone

The carbon skeleton of this compound is generally stable. However, under specific conditions, rearrangements can be induced.

Wagner-Meerwein Rearrangement: If a carbocation is formed at the carbon bearing the hydroxyl group (for instance, through acid-catalyzed dehydration), a Wagner-Meerwein rearrangement could potentially occur. wikipedia.orgnumberanalytics.comambeed.comlibretexts.orgnumberanalytics.com This would involve a 1,2-hydride shift or a 1,2-aryl shift to form a more stable carbocation, which could then lead to various rearranged products. wikipedia.orgnumberanalytics.comnumberanalytics.com

Pinacol-type Rearrangements: While this compound is not a vicinal diol and thus will not undergo a classic Pinacol rearrangement, related acid-catalyzed rearrangements involving carbocation intermediates and migratory shifts of the aryl groups are conceivable under harsh dehydrating conditions. msu.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgbyjus.com The propensity for one of the o-chlorophenyl groups to migrate would depend on its relative migratory aptitude compared to a hydride shift.

Studies of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

A thorough understanding of the chemical behavior of this compound necessitates detailed studies of its reaction kinetics and the thermodynamic parameters associated with its key chemical transformations. This data is fundamental for predicting the compound's fate in various environments, understanding its metabolic pathways, and developing potential degradation or synthesis processes. Reaction kinetics studies provide insights into the rates at which this compound undergoes reactions, such as oxidation or elimination, and the factors that influence these rates, including temperature, pH, and the presence of catalysts. Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), define the energy changes and spontaneity of these transformations.

Despite the importance of this information, a comprehensive search of the scientific literature reveals a notable lack of specific experimental data on the reaction kinetics and thermodynamic parameters for the key transformations of this compound. Research has more broadly focused on the metabolism of its parent compound, o,p'-DDT, and the identification of its various metabolites. nih.gov However, the quantitative aspects of the formation and subsequent reactions of this compound, such as rate constants and activation energies, have not been extensively reported.

To provide an illustrative example of the types of thermodynamic parameters that are crucial for characterizing such compounds, data for the closely related isomer, 2,2-Bis(p-chlorophenyl)ethanol (p,p'-DDOH), is presented below. It is important to note that this data pertains to the isomer with chlorine atoms at the para (4) positions of the phenyl rings, as opposed to the ortho (2) positions in the subject compound. While the fundamental properties are analogous, the exact values will differ due to the different substitution patterns.

Calculated thermodynamic properties for the related isomer, 2,2-Bis(p-chlorophenyl)ethanol, offer a glimpse into the energetic landscape of this class of molecules. chemeo.com These parameters, determined through computational methods, are valuable for predicting the compound's stability and reactivity in the absence of experimental data.

Table 1: Calculated Thermodynamic Properties for 2,2-Bis(p-chlorophenyl)ethanol

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 109.44 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -71.16 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 28.28 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 77.69 | kJ/mol | Joback Calculated Property chemeo.com |

The data in Table 1 provides a theoretical foundation for understanding the energy associated with 2,2-Bis(p-chlorophenyl)ethanol. chemeo.com The standard Gibbs free energy of formation indicates the spontaneity of the compound's formation from its constituent elements in their standard states. The enthalpy of formation provides information about the energy stored within the molecule's chemical bonds. Enthalpies of fusion and vaporization are crucial for understanding phase transitions and the compound's physical behavior under varying temperatures.

Further empirical research is required to determine the specific reaction kinetics and thermodynamic parameters for this compound. Such studies would be invaluable for a more complete toxicological and environmental assessment of this particular DDT metabolite.

Mechanistic Investigations of Degradation Pathways of 2,2 Bis 2 Chlorophenyl Ethan 1 Ol

Environmental Degradation Processes at a Mechanistic Level

Environmental degradation encompasses processes that occur under natural conditions, driven by factors such as sunlight, water, and microbial activity. While specific studies on 2,2-Bis(2-chlorophenyl)ethan-1-ol are limited, significant insights can be drawn from research on its parent compound, DDT, and related metabolites.

Photochemical reactions, initiated by the absorption of solar radiation, are a primary mechanism for the transformation of many organic pollutants in the environment. For DDT and its metabolites, photodegradation can lead to a variety of products. For instance, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a major and persistent metabolite of DDT, can undergo photocyclization in the presence of oxygen to form 3,6-dichlorofluorenone. scilit.com The formation of DDE from DDT can itself be a photochemical process. hilarispublisher.com

While direct photochemical studies on this compound are not extensively documented, it is plausible that similar mechanisms, such as the cleavage of carbon-chlorine bonds or oxidation of the alcohol group, could occur. The presence of the hydroxyl group might also influence the photochemical reactivity compared to other DDT metabolites. Further research is needed to elucidate the specific photochemical transformation products and pathways for this compound under various environmental conditions.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature. For many organochlorine compounds, hydrolysis can be a slow process, contributing to their persistence in aqueous environments.

Data on the hydrolytic degradation of this compound is scarce. However, studies on related compounds can offer some perspective. The stability of the carbon-chlorine bonds on the aromatic rings suggests that hydrolysis under typical environmental pH conditions (pH 5-9) is likely to be a very slow degradation pathway. The ether linkage in related compounds is also known to be resistant to hydrolysis. The primary alcohol group in this compound is generally stable to hydrolysis. Therefore, it is anticipated that hydrolytic degradation is not a significant removal mechanism for this compound in the environment.

Microbial biotransformation is a key process in the degradation of persistent organic pollutants. A wide range of bacteria and fungi have been shown to degrade DDT and its metabolites. hilarispublisher.commdpi.com These microorganisms can utilize these compounds through co-metabolism, where the degradation occurs in the presence of another primary carbon source. hilarispublisher.com No known microorganism can use DDT as its sole source of carbon and energy. hilarispublisher.com

Drawing parallels with DDT degradation, the biotransformation of this compound likely involves a series of enzymatic reactions. The degradation of DDT often proceeds through reductive dechlorination to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) under anaerobic conditions, or dehydrochlorination to form DDE under aerobic conditions. ontosight.ainih.gov Subsequent steps can involve further dechlorination, hydroxylation, and ring cleavage. nih.govdergipark.org.tr

For example, the bacterium Arthrobacter globiformis DC-1 has been shown to degrade o,p'-DDT. mdpi.com A proposed pathway for DDT degradation by the bacterium Stenotrophomonas sp. DDT-1 involves the initial conversion to DDE and DDD, followed by transformation to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU), then to 2,2-bis(p-chlorophenyl)ethanol (DDOH) and 2,2-bis(p-chlorophenyl)acetic acid (DDA), and ultimately mineralization to carbon dioxide. nih.gov This indicates that a compound structurally similar to this compound (specifically, its p,p'-isomer, DDOH) is an intermediate in a known microbial degradation pathway.

The following table summarizes key microbial degradation pathways of DDT, which can provide a model for understanding the potential biotransformation of this compound.

| Initial Reactant | Key Transformation | Primary Metabolite(s) | Microorganism Example(s) |

| p,p'-DDT | Reductive Dechlorination | p,p'-DDD | Aerobacter aerogenes semanticscholar.orgnih.govnih.gov |

| p,p'-DDT | Dehydrochlorination | p,p'-DDE | Stenotrophomonas sp. nih.gov |

| o,p'-DDT | Degradation | o,p'-DDD, o,p'-DDE, o,p'-DDMU | Arthrobacter globiformis mdpi.com |

| p,p'-DDT | Degradation | DDD, DDE, DBP | Gloeophyllum trabeum (fungus) researchgate.net |

Chemical Degradation Studies

In addition to environmental processes, chemical degradation methods can be employed for the remediation of contaminated sites. These methods often involve more reactive chemical species to achieve faster breakdown of the pollutant.

Reductive dehalogenation involves the removal of a halogen atom from a molecule with the simultaneous addition of electrons. This is a key transformation pathway for many chlorinated hydrocarbons. In the context of DDT and its metabolites, this process is often microbially mediated but can also be achieved through chemical means.

Oxidative processes can lead to the breakdown of this compound. The primary alcohol group is a likely site for oxidation, which could lead to the formation of the corresponding aldehyde, 2,2-bis(2-chlorophenyl)ethanal, and subsequently the carboxylic acid, 2,2-bis(2-chlorophenyl)acetic acid.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading a wide range of organic pollutants. While specific AOP studies on this compound are lacking, research on DDT and its metabolites has shown that these methods can lead to significant degradation and mineralization. For instance, the Fenton reaction, which involves hydrogen peroxide and an iron catalyst, has been shown to degrade DDT, DDE, and DDD, with 4,4'-dichlorobenzophenone (B107185) (DBP) being a detected product. researchgate.net It is plausible that similar oxidative pathways would be effective for this compound, leading to the cleavage of the aromatic rings and eventual mineralization.

Identification and Characterization of Mechanistic Degradation Products

The degradation of the environmental contaminant this compound, a metabolite of the o,p'-isomer of dichlorodiphenyltrichloroethane (DDT), is a critical area of research for understanding its environmental fate and persistence. While direct and extensive studies on the degradation pathways of this compound are limited, the degradation mechanisms can be inferred from the well-documented biotransformation of its parent compound, o,p'-DDT, and related metabolites.

The primary degradation route for o,p'-DDT under anaerobic conditions is reductive dechlorination to form o,p'-DDD. tandfonline.comnih.gov Subsequently, o,p'-DDD can undergo further transformations. It is through the metabolic activities on these parent compounds that the formation and subsequent, albeit slower, degradation of their metabolites, including this compound, are presumed to occur.

Research on the metabolism of DDT in various organisms has identified several downstream products that suggest potential degradation pathways for its alcohol metabolites. For instance, studies in hamsters have shown that 2,2-bis(p-chlorophenyl)ethanol, a positional isomer of the target compound, is a metabolite of DDT. nih.gov This indicates that the ethan-1-ol moiety can be a site for further metabolic attack.

Based on the established degradation pathways of DDT and its primary metabolites, the following compounds are identified as potential mechanistic degradation products of this compound. The characterization of these products typically relies on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Interactive Data Table of Potential Degradation Products

| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Method of Formation (Inferred) | Analytical Characterization Notes |

| o,p'-DDD | C₁₄H₁₀Cl₄ | 320.04 | Precursor to this compound through reductive dechlorination of o,p'-DDT. | Commonly identified in environmental samples and degradation studies of o,p'-DDT. |

| o,p'-DDE | C₁₄H₈Cl₄ | 318.03 | Dehydrochlorination of o,p'-DDT; may form in parallel pathways. | A persistent and frequently detected metabolite of DDT isomers. |

| 2,2-Bis(2-chlorophenyl)acetaldehyde | C₁₄H₁₀Cl₂O | 265.13 | Oxidation of the primary alcohol group of this compound. | A plausible intermediate if the alcohol is oxidized. |

| 2,2-Bis(2-chlorophenyl)acetic acid | C₁₄H₁₀Cl₂O₂ | 281.13 | Oxidation of 2,2-Bis(2-chlorophenyl)acetaldehyde. | A known urinary metabolite of DDT in animal studies, suggesting this pathway is feasible. nih.gov |

| 1,2-Bis(2-chlorophenyl)ethane | C₁₄H₁₂Cl₂ | 251.15 | Reductive dehydroxylation and dechlorination. | A potential product under highly reducing conditions. |

The degradation of this compound is expected to be a slow process in the environment. The persistence of its parent compounds, o,p'-DDT and o,p'-DDD, suggests that their metabolites will also exhibit considerable stability. tandfonline.comcdc.gov The chlorination pattern on the phenyl rings significantly influences the susceptibility to microbial attack, with the ortho- and para-substitutions of o,p'-DDT and its derivatives contributing to their recalcitrance. researchgate.net Further research is necessary to fully elucidate the specific enzymes and microorganisms involved in the degradation of this compound and to confirm the identities and toxicities of its terminal degradation products.

Advanced Analytical Methodologies for Characterization and Quantification of 2,2 Bis 2 Chlorophenyl Ethan 1 Ol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2,2-Bis(2-chlorophenyl)ethan-1-ol from impurities and other reaction components, enabling accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of this compound. It is particularly useful for assessing the purity of the compound and identifying any byproducts or unreacted starting materials from its synthesis. doi.org The synthesis of this compound often involves the reduction of 2,2-Bis(2-chlorophenyl)ethan-1-one, and GC-MS can effectively separate the starting ketone from the final alcohol product. evitachem.com

In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the definitive identification of the compound and any impurities present. nist.gov For instance, the NIST WebBook provides a reference mass spectrum for the related compound 2,2-Bis(p-chlorophenyl)ethanol, which can be used for comparison and identification purposes. nist.gov

The operational parameters for a GC-MS analysis are critical and are carefully selected to achieve optimal separation and detection. These parameters include the type of capillary column, carrier gas flow rate, and temperature programming of the GC oven. rsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column Type | HP-5 (5%-phenyl)-methylpolysiloxane |

| Inlet Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Hydrogen |

| Flow Rate | 30 ml/min |

| Oven Program | Initial temp 50°C, ramped to 300°C |

This table presents typical parameters used for the analysis of similar organic compounds and can be adapted for this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the quantitative analysis and separation of this compound. sielc.com These techniques are particularly advantageous for non-volatile or thermally sensitive compounds.

Reverse-phase HPLC is a commonly employed method for the analysis of this compound. sielc.comsielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often utilized. sielc.comsielc.com The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape and resolution. sielc.comsielc.com

UPLC, which uses smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com The selection of the detector is also crucial, with UV/VIS detectors being commonly used for chromophoric compounds like this compound. pensoft.net

Table 2: Example HPLC Conditions for Analysis of a Structurally Related Compound

| Parameter | Condition |

| Column | C18 (150x4 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile: Phosphate buffer, pH=3, (50:50% v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µl |

This table illustrates typical HPLC conditions that can be adapted for the analysis of this compound. pensoft.net

When this compound is synthesized through asymmetric methods, it is crucial to determine its enantiomeric purity. nih.goviranchembook.irrsc.org Chiral chromatography is the definitive technique for separating and quantifying the individual enantiomers of a chiral compound. sigmaaldrich.comsigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is critical for achieving successful enantioseparation. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.com

The development of a chiral separation method often involves screening a variety of chiral columns and mobile phase conditions to find the optimal system for resolving the enantiomers of interest. sigmaaldrich.com The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the structural elucidation of this compound, providing detailed information about its molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. rsc.orgbbhegdecollege.com Both ¹H NMR and ¹³C NMR are employed to piece together the compound's structure.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. pdx.edusigmaaldrich.com The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are all used to deduce the structure. pdx.edu For this compound, one would expect to see signals corresponding to the aromatic protons on the two chlorophenyl rings, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons. rsc.orgrsc.orgchemicalbook.comnih.govresearchgate.netchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. pdx.edusigmaaldrich.com Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment. scielo.org.za

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 127 - 135 |

| CH-OH | ~4.5 - 5.0 | ~70 - 75 |

| CH₂ | ~3.8 - 4.2 | ~40 - 45 |

| C-Cl | N/A | ~130 - 135 |

| C (quaternary) | N/A | ~140 - 145 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions. pdx.edu

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. scielo.org.za Unlike low-resolution mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm).

This high degree of accuracy allows for the unambiguous determination of the molecular formula of the compound. For this compound, the expected molecular formula is C₁₄H₁₂Cl₂O. evitachem.com HRMS can differentiate this formula from other possible formulas that may have the same nominal mass. This is particularly important for confirming the identity of a newly synthesized compound or for identifying unknown metabolites.

Impurity Profiling and Trace Analysis Methods in Synthetic Mixtures

The synthesis of this compound can result in the formation of various impurities, including unreacted starting materials, by-products from side reactions, and isomers. The identification and quantification of these impurities are critical for quality control and for understanding the reaction mechanism.

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 2,2-bis(2-chlorophenyl)ethanone. This ketone can be prepared from 2-chlorobenzaldehyde. Impurities can arise from several sources during this process.

Potential Impurities:

Based on common synthetic routes, potential impurities in a sample of this compound could include:

Unreacted Starting Materials: Residual 2,2-bis(2-chlorophenyl)ethanone or 2-chlorobenzaldehyde.

Isomers: Positional isomers where the chlorine atoms are at different positions on the phenyl rings (e.g., 2,3'- or 2,4'-dichlorophenyl isomers).

Over-reduction Products: If a strong reducing agent is used, the aromatic rings could potentially be partially or fully reduced.

By-products from Side Reactions: Aldol condensation products of the starting aldehyde or other unforeseen reaction pathways.

Analytical Methods for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol (B129727), would be suitable for separating this compound from its more polar or less polar impurities. The use of a photodiode array (PDA) detector would allow for the simultaneous acquisition of UV-Vis spectra of the separated components, aiding in their initial identification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be effective for separating isomers and other by-products.

Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides definitive identification of the separated impurities by furnishing their mass-to-charge ratios and fragmentation patterns. This is crucial for distinguishing between isomers that may have similar retention times and UV spectra.

Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be particularly effective for the separation of chiral compounds and isomers nih.gov. This could be a valuable tool for separating the different regioisomers of dichlorinated phenyl ethanols.

| Potential Impurity | Likely Origin | Recommended Analytical Technique |

| 2,2-bis(2-chlorophenyl)ethanone | Incomplete reduction of the ketone precursor | HPLC, GC-MS |

| 2-chlorobenzaldehyde | Unreacted starting material | HPLC, GC-MS |

| Isomers (e.g., 2,3'- or 2,4'-) | Impurities in starting materials or side reactions | HPLC, GC-MS, SFC |

| Over-reduction products | Harsh reduction conditions | GC-MS |

| Aldol condensation products | Side reactions of starting aldehyde | HPLC-MS |

Theoretical and Computational Chemistry Approaches to 2,2 Bis 2 Chlorophenyl Ethan 1 Ol

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2,2-Bis(2-chlorophenyl)ethan-1-ol, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

From these calculations, key energetic properties can be derived. While specific values for this compound are not published, a hypothetical data table based on typical DFT outputs is presented below.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound

| Property | Hypothetical Value | Unit | Description |

| Total Electronic Energy | -1500.12345 | Hartrees | The total energy of the molecule in its electronic ground state. |

| Enthalpy | -1500.00123 | Hartrees | The total energy including zero-point vibrational energy and thermal corrections. |

| Gibbs Free Energy | -1500.04567 | Hartrees | The enthalpy corrected for entropy, indicating spontaneity. |

| Dipole Moment | 2.5 | Debye | A measure of the molecule's overall polarity. |

Note: These values are illustrative and not based on actual published research for this specific compound.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Hypothetical Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 | eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | eV | Relates to the molecule's chemical reactivity and stability. |

Note: These values are illustrative and not based on actual published research for this specific compound.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be matched with experimental IR spectra to assign specific peaks to the corresponding molecular motions.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, one could model its potential reactions, such as oxidation or dehydration. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction rate.

Conformational Analysis and Stereochemical Prediction

Due to the presence of single bonds, the two chlorophenyl groups and the ethanol (B145695) backbone in this compound can rotate, leading to various spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. Stereochemical prediction would be important for understanding the spatial arrangement of atoms, especially if chiral centers are present.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity in a particular transformation. While no specific QSRR studies on this compound have been found, it could be included in a larger dataset of chlorinated aromatic compounds to develop such models. These models use calculated molecular descriptors (such as electronic properties, steric parameters, and hydrophobicity) to predict the reactivity of new or untested compounds, which can be valuable in fields like environmental science and drug discovery.

Synthesis and Utility of Derivatives of 2,2 Bis 2 Chlorophenyl Ethan 1 Ol in Organic Synthesis

Functionalization at the Hydroxyl Group for Novel Chemical Entities

The primary alcohol functional group in 2,2-bis(2-chlorophenyl)ethan-1-ol is a prime site for derivatization to create novel ethers and esters. Such modifications can significantly alter the molecule's polarity, lipophilicity, and biological interactions.

Etherification: The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from alcohols. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, this would involve treatment with a strong base, such as sodium hydride, followed by the addition of an appropriate alkyl halide.

Table 1: Representative Examples of Ether Derivatives via Williamson Ether Synthesis

| Entry | Alkyl Halide | Product | Potential Application |

| 1 | Methyl iodide | 1-methoxy-2,2-bis(2-chlorophenyl)ethane | Building block for further synthesis |

| 2 | Benzyl bromide | 1-(benzyloxy)-2,2-bis(2-chlorophenyl)ethane | Introduction of a bulky, aromatic group |

| 3 | Ethyl bromoacetate | Ethyl 2-(2,2-bis(2-chlorophenyl)ethoxy)acetate | Incorporation of an ester functionality |

Esterification: The formation of esters from this compound can be readily achieved through reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) can provide the corresponding ester in high yield.

Table 2: Representative Examples of Ester Derivatives

| Entry | Acylating Agent | Product | Potential Application |

| 1 | Acetyl chloride | 2,2-bis(2-chlorophenyl)ethyl acetate | Modification of physicochemical properties |

| 2 | Benzoyl chloride | 2,2-bis(2-chlorophenyl)ethyl benzoate | Introduction of a UV-active chromophore |

| 3 | Succinic anhydride | 4-((2,2-bis(2-chlorophenyl)ethyl)oxy)-4-oxobutanoic acid | Linker for conjugation to other molecules |

Modifications of the Chlorophenyl Rings for Structural Diversity

The two chlorophenyl rings of this compound are amenable to modification through modern cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, leading to significant structural diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl halide is a powerful tool for the formation of carbon-carbon bonds. The aryl chloride moieties of this compound or its derivatives could be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or styrenyl analogues.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. Applying this reaction to the chlorophenyl rings would allow for the synthesis of a variety of aniline (B41778) derivatives, which are important pharmacophores in many biologically active molecules.

Table 3: Potential Cross-Coupling Reactions on the Chlorophenyl Rings

| Reaction Type | Coupling Partner | Potential Product | Significance |

| Suzuki-Miyaura | Phenylboronic acid | 2,2-bis(biphenyl-2-yl)ethan-1-ol | Increased steric bulk and aromatic system |

| Buchwald-Hartwig | Morpholine | 2,2-bis(2-(morpholin-4-yl)phenyl)ethan-1-ol | Introduction of a key heterocyclic moiety |

| Sonogashira | Phenylacetylene | 2,2-bis(2-(phenylethynyl)phenyl)ethan-1-ol | Creation of a rigid, linear extension |

Application as Chiral Building Blocks in Asymmetric Synthesis

While this compound is achiral, the introduction of chirality can be achieved through asymmetric synthesis or chiral resolution. The resulting enantiomerically pure forms of this compound or its derivatives could serve as valuable chiral building blocks. For instance, asymmetric reduction of a corresponding ketone precursor, 2,2-bis(2-chlorophenyl)acetaldehyde, could provide access to the individual enantiomers of the alcohol.

Once obtained in enantiopure form, these chiral alcohols can be used as synthons in the synthesis of more complex chiral molecules. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for stereospecific nucleophilic substitution reactions.

Incorporation into Complex Molecular Architectures

The derivatized forms of this compound can serve as precursors for the construction of more complex molecular architectures, including heterocyclic compounds. For example, intramolecular cyclization reactions could be envisioned. A derivative where one of the chloro-substituents has been replaced by a nucleophilic group, such as an amine or a thiol, could potentially undergo an intramolecular cyclization to form a seven-membered heterocyclic ring containing the diarylethyl scaffold.

Furthermore, the di-functional nature of some derivatives, such as those produced from Suzuki coupling with a boronic acid containing another reactive group, could allow for their use as monomers in polymerization reactions, leading to novel materials with potentially interesting optical or electronic properties. The synthesis of various heterocyclic compounds often relies on the availability of versatile starting materials, and derivatives of this compound could fill this role.

Emerging Research Directions and Future Perspectives for 2,2 Bis 2 Chlorophenyl Ethan 1 Ol

The study of 2,2-Bis(2-chlorophenyl)ethan-1-ol (o,o'-DDOH), a derivative of the dichlorodiphenyl-trichloroethane (DDT) family of compounds, is increasingly benefiting from cutting-edge research methodologies. As a potential metabolite of o,p'-DDT, understanding its formation, fate, and detection is critical for environmental science and toxicology. Future research is moving beyond traditional observational studies towards predictive and sustainable approaches. This article explores the emerging research directions, from novel synthesis to predictive computational chemistry, that are shaping the future understanding of this specific chemical compound.

Q & A

Q. What are the optimal synthetic routes for 2,2-Bis(2-chlorophenyl)ethan-1-ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of bis-chlorophenyl ethanol derivatives typically involves Friedel-Crafts alkylation or Grignard reactions using 2-chlorophenylmagnesium bromide with ketones, followed by reduction (e.g., NaBH₄ or LiAlH₄). For example, notes that 2-(2-chlorophenyl)ethanol is synthesized via catalytic hydrogenation of corresponding ketones. To optimize yields:

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions.

- Employ polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC (see for analytical standards).

Yield improvements may require temperature control (e.g., −78°C for Grignard reactions) and stoichiometric adjustments of reagents .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions on the aromatic ring and confirms the ethanol moiety (δ ~4.8 ppm for –OH, δ ~3.6–4.2 ppm for –CH₂–) ().

- 2D NMR (COSY, HSQC) resolves coupling between adjacent protons.

- Mass Spectrometry (MS) :

- ESI-MS or GC-MS confirms molecular weight (e.g., reports molecular weights for similar compounds).

- Infrared (IR) Spectroscopy :

- Detects –OH stretches (~3200–3600 cm⁻¹) and C–Cl bonds (~550–650 cm⁻¹) .

Q. How to assess the purity of this compound using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Use a gradient elution (e.g., 50:50 to 90:10 acetonitrile/water) to separate impurities. Compare retention times against certified reference materials ( ). For trace impurities, GC-MS with a DB-5MS column can detect volatile byproducts. Quantify purity using peak area normalization (>98% for research-grade material) .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of this compound, and how is chiral purity validated?

- Methodological Answer : Chiral resolution methods include:

- Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases ().

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

Validate chiral purity via: - Polarimetry (specific rotation measurements).

- Chiral Derivatization : React with Mosher’s acid chloride and analyze by ¹H NMR .

Q. How to address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Ensure compounds are >98% pure (via HPLC) and free of stabilizing agents (e.g., ).

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO ≤0.1%).

- Structural Confirmation : Verify if studies used the correct stereoisomer (). Cross-reference data with PubChem or EPA DSSTox entries () .

Q. What computational modeling approaches predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to receptors (e.g., GABAₐ or NMDA receptors). Key steps:

- Optimize the compound’s geometry via *DFT (B3LYP/6-31G)**.

- Validate force fields (e.g., GAFF) against crystallographic data.

- Analyze binding free energies (MM-PBSA) and hydrogen-bond networks () .

Q. How to design experiments to study the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate with NADPH-supplemented rat/human liver microsomes (37°C, pH 7.4). Terminate reactions at intervals (0–120 min) with acetonitrile.

- Metabolite Identification : Use LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved isoforms () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.